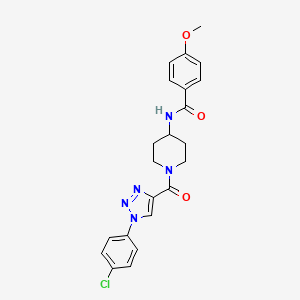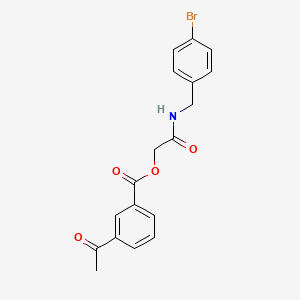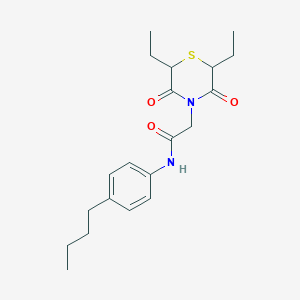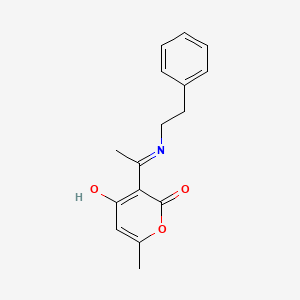![molecular formula C27H24FN3O3S B2801293 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 899987-06-5](/img/structure/B2801293.png)
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. It’s common in organic chemistry to use protecting groups, which are temporarily added to molecules to stop them from reacting in certain ways .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antibacterial Properties
Research on novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives has demonstrated their potential as potent antibacterial agents. A study by Borad et al. (2015) synthesized a series of these derivatives, which showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their promise in developing new antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).
Anticancer and Antileukemic Activity
Compounds containing the spiro[indoline-3,2'-thiazolidin]-2,4'-dione framework have been evaluated for their antileukemic activity. Rajopadhye and Popp (1987) synthesized a number of these compounds and found that one particular derivative exhibited activity in leukemia screen tests, indicating a potential avenue for anticancer research (Rajopadhye & Popp, 1987).
Antimicrobial Efficacy
The synthesis and evaluation of novel derivatives incorporating the spiro[indoline-3,2'-thiazolidin]-2,4'-dione motif have also been linked to antimicrobial properties. Gouda et al. (2010) reported on the synthesis of thiazolidin-4-one and other related derivatives, some of which displayed promising antimicrobial activities, suggesting potential applications in addressing microbial infections (Gouda, Berghot, Shoeib, & Khalil, 2010).
Antioxidant Properties
The incorporation of the spiro[indoline-3,2'-thiazolidin]-2,4'-dione structure into novel compounds has also been explored for antioxidant applications. Ali and Abdel-Rahman (2014) synthesized fluorinated spiro[oxindole-thiazolidinone] derivatives, demonstrating significant antioxidant activities, which could be valuable in the development of therapeutic agents targeting oxidative stress-related diseases (Ali & Abdel-Rahman, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-18-7-12-23-22(15-18)27(31(25(33)17-35-27)21-10-8-20(28)9-11-21)26(34)30(23)16-24(32)29-14-13-19-5-3-2-4-6-19/h2-12,15H,13-14,16-17H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBOEJZJLXYAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2801211.png)
![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)

![3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2801218.png)





![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide](/img/structure/B2801227.png)
![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)

